D-Glucoascorbic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucoascorbic acid can be achieved through several methods. One common approach involves the oxidation of D-glucose to produce D-glucuronic acid, which is then converted to this compound through a series of chemical reactions . The Reichstein process, a well-known method for producing ascorbic acid, can also be adapted for the synthesis of this compound . This process involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation to L-sorbose, and subsequent chemical transformations to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis due to its high efficiency and environmental friendliness . This method employs enzymes or whole-cell catalysts to convert D-glucose into this compound under controlled conditions. The use of genetically modified bacteria has also been explored to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: D-Glucoascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in oxidation-reduction reactions due to its structural similarity to ascorbic acid .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
D-Glucoascorbic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in cellular metabolism. It is also used in studies related to glucose metabolism and its derivatives .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antioxidant and its role in the treatment of oxidative stress-related conditions .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of D-Glucoascorbic acid is primarily based on its antioxidant properties. It acts as a hydrogen donor, neutralizing reactive oxygen species and preventing oxidative damage to cells . This compound also interacts with various molecular targets, including enzymes involved in redox reactions and cellular signaling pathways . The antioxidant activity of this compound is crucial in maintaining cellular homeostasis and protecting against oxidative stress .
Comparison with Similar Compounds
L-Ascorbic Acid: The most well-known form of vitamin C, with significant antioxidant properties and widespread use in medicine and industry.
2-O-D-Glucopyranosyl-L-Ascorbic Acid: A stable derivative of ascorbic acid with enhanced stability and similar biological activity.
Properties
IUPAC Name |
(2S)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2/t2-,3-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBPBRROBHKQL-SAMGZKJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-88-1 | |
Record name | D-Glucoascorbic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-GLUCOASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5J41365PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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